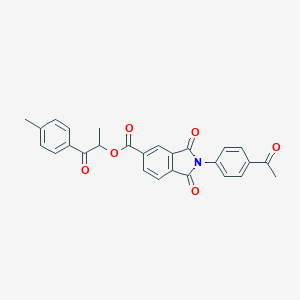
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate is a chemical compound that belongs to the family of isoindoline derivatives. This compound has drawn significant attention from researchers due to its unique chemical structure and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways involved in cell cycle regulation and DNA replication.
Biochemical and Physiological Effects
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase. It has also been shown to modulate the expression of various genes involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate for lab experiments is its high potency against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to prepare solutions for in vitro experiments.
Orientations Futures
There are several future directions for research on 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its accessibility for research and potential applications. Another area of interest is the development of novel derivatives of this compound with improved anticancer activity and solubility. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate involves the reaction of 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid with 1-methyl-2-(4-methylphenyl)-2-oxoethyl chloride. This reaction takes place in the presence of a suitable base, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is isolated by filtration and recrystallization.
Applications De Recherche Scientifique
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have potential as an anti-inflammatory agent and a neuroprotective agent.
In materials science, 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate has been used as a building block for the synthesis of novel organic semiconductors. These materials have potential applications in organic field-effect transistors, organic solar cells, and organic light-emitting diodes.
Propriétés
Nom du produit |
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxoisoindoline-5-carboxylate |
|---|---|
Formule moléculaire |
C27H21NO6 |
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-(4-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C27H21NO6/c1-15-4-6-19(7-5-15)24(30)17(3)34-27(33)20-10-13-22-23(14-20)26(32)28(25(22)31)21-11-8-18(9-12-21)16(2)29/h4-14,17H,1-3H3 |
Clé InChI |
ZTJGIZVXKAOXDY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-{4-ethoxy-2-nitrophenyl}acetamide](/img/structure/B304008.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B304009.png)
![N-(5-bromo-2-pyridinyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304010.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B304013.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-{3-nitro-4-methylphenyl}acetamide](/img/structure/B304016.png)
![Ethyl {2-[({[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B304017.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B304018.png)
![N-(4-bromophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304020.png)



![N-[1-{[(3,4-dichlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304027.png)
![N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304029.png)
![N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304030.png)